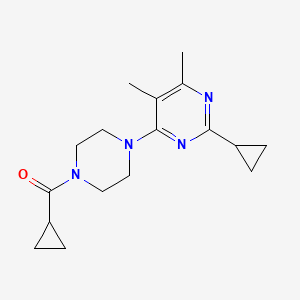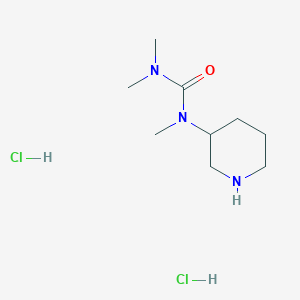![molecular formula C15H20N6 B6456868 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549033-91-0](/img/structure/B6456868.png)
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a basic structure in nature included in many larger biomolecules. It is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a central part of several significant biomolecules, including the DNA and RNA nucleobases cytosine, thymine, and uracil .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amidine with a β-dicarbonyl compound . There are numerous methods for the synthesis of pyrimidines, and the specific method can vary depending on the desired substituents on the pyrimidine ring .
Molecular Structure Analysis
Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the ring . The molecular structure of a specific pyrimidine derivative would depend on its substituents .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms or any substituents on the ring . The specific reactions would depend on the exact structure of the derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. For example, the compound 1-(2-Pyrimidyl)piperazine has a molecular weight of 164.21, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .
Applications De Recherche Scientifique
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been used extensively in scientific research and has been found to be a useful building block for the synthesis of a number of biologically active compounds. It has been used in the synthesis of a number of drugs and pharmaceuticals, including antifungal agents, antiviral agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of a number of other compounds, including fluorescent probes, biomarkers, and imaging agents.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or receptor, which can lead to changes in the function of these proteins .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis, signal transduction, and enzymatic reactions .
Result of Action
The effects of pyrimidine derivatives can vary widely depending on their specific targets and mode of action .
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. It is also a relatively inexpensive compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a potent inhibitor of the enzyme cytochrome P450, and as such, it should be used with caution in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in scientific research. It could be used as a building block for the synthesis of a number of biologically active compounds, including drugs and pharmaceuticals. It could also be used as a starting material for the synthesis of fluorescent probes, biomarkers, and imaging agents. Additionally, it could be used to study the mechanism of action of the enzyme cytochrome P450 and its inhibition by small molecule compounds. Finally, it could be used to study the biochemical and physiological effects of this compound and its derivatives.
Méthodes De Synthèse
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be synthesized by several methods, including the condensation reaction of piperazine and pyrimidine, the reaction of piperazine with ethyl acetoacetate, and the reaction of piperazine with ethyl cyanoacetate. The condensation reaction of piperazine and pyrimidine involves the reaction of piperazine with an activated pyrimidine in the presence of an acid catalyst. The reaction of piperazine with ethyl acetoacetate involves the reaction of piperazine with ethyl acetoacetate in the presence of a base catalyst. The reaction of piperazine with ethyl cyanoacetate involves the reaction of piperazine with ethyl cyanoacetate in the presence of a base catalyst.
Safety and Hazards
Propriétés
IUPAC Name |
2,4,5-trimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-12(2)18-13(3)19-14(11)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVQOLCCQZEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)


![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![1-methyl-4-{[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6456851.png)
![4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456853.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456872.png)
![4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456879.png)
